2,4-dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2,4-Dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5-(ethoxymethyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chloro positions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the thiadiazole ring.
- Carboxylic acids and amines from hydrolysis reactions .
Scientific Research Applications
2,4-Dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies to understand the mechanism of action of thiadiazole derivatives and their interactions with biological targets.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Industrial Applications: The compound is explored for its use in the synthesis of other biologically active molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets in cells. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The compound may also interfere with DNA synthesis and repair, contributing to its cytotoxic properties . The exact molecular pathways and targets are still under investigation, but studies suggest that the compound can modulate multiple signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
2,4-Dichloro-5-(ethoxymethyl)pyrimidine: Shares structural similarities but differs in the heterocyclic ring, leading to different biological activities.
3,5-Dichloro-N-(4-chlorophenyl)benzamide: Another dichlorobenzamide derivative with distinct chemical properties and applications.
2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid: Exhibits antidiabetic activity and is used in different therapeutic areas.
Uniqueness: 2,4-Dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its thiadiazole ring, which imparts specific electronic and steric properties. This uniqueness contributes to its diverse biological activities and potential as a versatile lead compound in drug discovery .
Properties
Molecular Formula |
C12H11Cl2N3O2S |
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Molecular Weight |
332.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C12H11Cl2N3O2S/c1-2-19-6-10-16-17-12(20-10)15-11(18)8-4-3-7(13)5-9(8)14/h3-5H,2,6H2,1H3,(H,15,17,18) |
InChI Key |
YNRSAYCOWRGNAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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